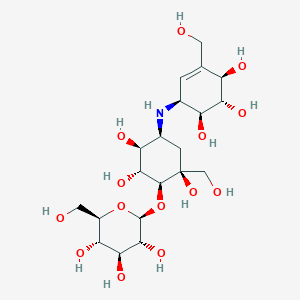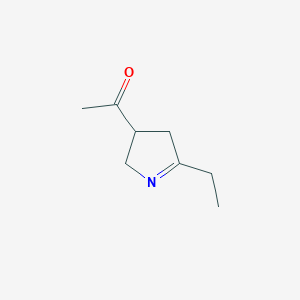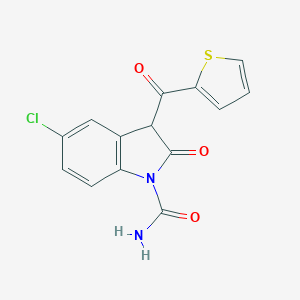![molecular formula C14H15ClO2 B027525 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 126991-60-4](/img/structure/B27525.png)
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Übersicht
Beschreibung
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound belonging to the class of spiroacetal structures. Spiroacetals are cyclic acetals characterized by their spiro connectivity, where two ring systems are connected through a single shared atom. These compounds are of interest due to their presence in various natural products and their applications in organic synthesis for generating complex molecular architectures.
Synthesis Analysis
The synthesis of related spiroacetal compounds often involves strategies such as enantiomerically pure homopropargylic alcohols obtained from the opening of epoxides and alkyne carboxylation followed by cyclization processes. For example, Schwartz et al. (2005) described a flexible synthesis approach for enantiomerically pure dioxaspirodecanes using enantiomerically pure epoxides and alkyne-based methods, demonstrating the potential for constructing complex spiroacetal systems through these methodologies (Schwartz, Hayes, Kitching, & De Voss, 2005).
Molecular Structure Analysis
Wang et al. (2011) synthesized and analyzed the crystal structure of a closely related compound, illustrating the typical features of spiroacetal compounds, including planar furan rings and cyclohexane rings in chair conformations, connected via a spiro linkage (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis
It is used as an intermediate in the synthesis of 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes, contributing to the development of various organic compounds (Kocieński & Whitby, 1991).
Synthesis of Organic Chemicals
It serves as a bifunctional synthetic intermediate in the production of pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Antimicrobial Activities
Certain synthesized spiro diarylidenes containing this compound have shown antimicrobial activities against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli (Shroff et al., 2022).
Antimycobacterial Activity
Spiroisoxazolidines synthesized using this compound have exhibited antimycobacterial activity, with some compounds being more potent than traditional treatments (Kumar et al., 2010).
Synthesis of Enantiomerically Pure Compounds
It is used for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, important in medicinal chemistry (Schwartz et al., 2005).
Nonlinear Optical Material
It has been utilized in the synthesis of new organic materials suitable for nonlinear optical devices, demonstrating potential in advanced technological applications (Kagawa et al., 1996).
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVPTHZYWZDTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562250 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
CAS RN |
126991-60-4 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126991-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





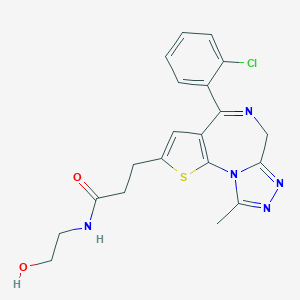
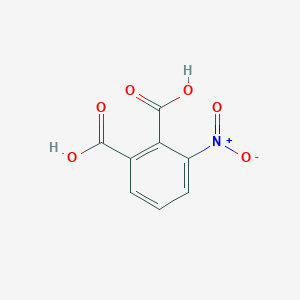

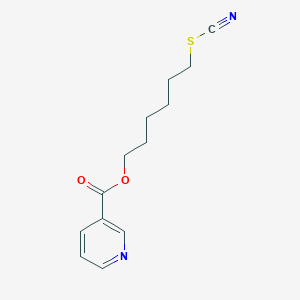

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)



